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Compound of Interest

Compound Name: 1-Nitronaphthalen-2-amine

Cat. No.: B187811 Get Quote

An In-depth Technical Guide to the Molecular Structure of 1-Nitronaphthalen-2-amine

Abstract
This technical guide provides a comprehensive examination of the molecular structure and

physicochemical properties of 1-Nitronaphthalen-2-amine (CAS No. 606-57-5). Intended for

researchers, chemists, and professionals in drug development, this document delves into the

nuanced interplay between the naphthalene core and its vicinal nitro and amino substituents.

We will explore the compound's electronic properties, intramolecular interactions, and the

spectroscopic signatures that arise from its unique architecture. Furthermore, this guide

presents a detailed, step-by-step protocol for its characterization, a plausible synthetic pathway,

and essential safety and handling procedures. The content is grounded in established chemical

principles and supported by authoritative references to ensure scientific integrity and practical

utility.

Molecular Identity and Physicochemical Properties
1-Nitronaphthalen-2-amine is an organic compound built upon a naphthalene framework.[1]

The defining feature of its structure is the presence of an electron-withdrawing nitro group (-

NO₂) and an electron-donating amino group (-NH₂) on adjacent carbon atoms of one of the

aromatic rings. This specific substitution pattern, known as an ortho- or vicinal arrangement,

dictates its chemical behavior and physical properties.

Table 1: Compound Identification and Key Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b187811?utm_src=pdf-interest
https://www.benchchem.com/product/b187811?utm_src=pdf-body
https://www.benchchem.com/product/b187811?utm_src=pdf-body
https://www.benchchem.com/product/b187811?utm_src=pdf-body
https://cymitquimica.com/cas/606-57-5/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

IUPAC Name 1-nitronaphthalen-2-amine [2]

CAS Number 606-57-5 [1][2]

Molecular Formula C₁₀H₈N₂O₂ [1][2]

Molecular Weight 188.18 g/mol [1][2]

Appearance Yellow to brown solid [1]

Synonyms
1-Nitro-2-naphthylamine, 2-

Amino-1-nitronaphthalene
[1][3]

Solubility
Limited solubility in water;

soluble in organic solvents.
[1]

graph "1_Nitronaphthalen_2_amine_Structure" {

layout=neato;

node [shape=plaintext, fontname="Arial"];

edge [fontname="Arial"];

// Define nodes for atoms with positions

N1 [label="N", pos="2.3,0.8!"];

O1 [label="O", pos="2.9,1.4!"];

O2 [label="O", pos="2.9,-0.0!"];

C1 [label="C1", pos="1.5,0.5!"];

C2 [label="C2", pos="1.5,-0.5!"];

N2 [label="N", pos="2.3,-1.1!"];

H1_N2 [label="H", pos="2.9,-0.8!"];

H2_N2 [label="H", pos="2.9,-1.6!"];

C3 [label="C3", pos="0.7,-1.0!"];

C4 [label="C4", pos="-0.1,-0.5!"];

C9 [label="C9", pos="0.0,0.5!"];

C10 [label="C10", pos="0.7,1.0!"];

C8 [label="C8", pos="-0.7,1.0!"];

C7 [label="C7", pos="-1.5,0.5!"];
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C6 [label="C6", pos="-1.5,-0.5!"];

C5 [label="C5", pos="-0.7,-1.0!"];

// Define edges for bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C9;

C9 -- C10;

C10 -- C1;

C4 -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C9;

// Substituents

C1 -- N1;

N1 -- O1;

N1 -- O2;

C2 -- N2;

N2 -- H1_N2;

N2 -- H2_N2;

// Dummy nodes for labels

sub_C1 [label="1", pos="1.7,0.8!"];

sub_C2 [label="2", pos="1.7,-0.8!"];

sub_C3 [label="3", pos="0.7,-1.4!"];

sub_C4 [label="4", pos="-0.4,-0.8!"];

sub_C10 [label="10", pos="0.7,1.4!"];

sub_C9 [label="9", pos="-0.3,0.8!"];

sub_C8 [label="8", pos="-0.7,1.4!"];
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sub_C7 [label="7", pos="-1.8,0.8!"];

sub_C6 [label="6", pos="-1.8,-0.8!"];

sub_C5 [label="5", pos="-0.7,-1.4!"];

}

Caption: 2D structure of 1-Nitronaphthalen-2-amine with IUPAC numbering.

In-Depth Analysis of the Molecular Structure
The unique characteristics of 1-Nitronaphthalen-2-amine stem from the electronic push-pull

effect and steric interactions between its functional groups.

The Naphthalene Framework
The foundation of the molecule is the naphthalene bicyclic aromatic system, a planar structure

with delocalized π-electrons across ten carbon atoms. This extended conjugation is the primary

chromophore responsible for its strong absorption in the UV-visible region.

Substituent Effects
Amino Group (-NH₂): Positioned at C2, the amino group is a potent activating, ortho, para-

directing group. Its lone pair of electrons on the nitrogen atom can be delocalized into the

aromatic ring, increasing the electron density of the system.

Nitro Group (-NO₂): Located at C1, the nitro group is one of the strongest deactivating, meta-

directing groups. It withdraws electron density from the aromatic ring through both inductive

and resonance effects, making the ring less susceptible to electrophilic attack.

Intramolecular Hydrogen Bonding
The most critical structural feature is the proximity of the amino and nitro groups. This

arrangement facilitates the formation of a strong intramolecular hydrogen bond between one of

the amine protons and an oxygen atom of the nitro group. This interaction creates a stable six-

membered pseudo-ring, which has profound consequences:

Conformational Rigidity: The molecule is locked into a more planar and rigid conformation.
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Altered Acidity/Basicity: The hydrogen bond decreases the basicity of the amino group and

alters the proton-donating character of the remaining N-H bond.

Spectroscopic Shifts: This interaction significantly impacts the vibrational frequencies (IR)

and chemical shifts (NMR) of the involved N-H and N-O bonds.

Caption: Intramolecular H-bond between the amino and nitro groups.

Spectroscopic Characterization Protocols
The validation of 1-Nitronaphthalen-2-amine's structure relies on a combination of

spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Protocol: Infrared (IR) Spectroscopy Analysis
Objective: To identify the key functional groups (-NH₂, -NO₂, aromatic C=C) based on their

characteristic vibrational frequencies.

Methodology:

Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic-

grade KBr and pressing the mixture into a translucent disk. Alternatively, for a solution

spectrum, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) that has

minimal overlapping signals.

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Analyze the spectrum for characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for 1-Nitronaphthalen-2-amine
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Functional Group Vibration Type
Predicted
Wavenumber
(cm⁻¹)

Rationale

Primary Amine
N-H Asymmetric &

Symmetric Stretch
3500 - 3300

The presence of two

distinct bands

confirms a primary (-

NH₂) amine.[4]

Intramolecular H-

bonding may cause

broadening and a shift

to lower frequency.

Aromatic C-H C-H Stretch 3100 - 3000

Characteristic of sp²

C-H bonds in the

aromatic ring.

Nitro Group
N-O Asymmetric

Stretch
1560 - 1520

A strong absorption

typical for aromatic

nitro compounds.[5][6]

Aromatic C=C C=C Ring Stretch 1620 - 1450

Multiple bands are

expected due to the

complex vibrations of

the naphthalene ring.

Nitro Group
N-O Symmetric

Stretch
1360 - 1330

A second strong

absorption confirming

the nitro group.[5][6]

Aromatic Amine C-N Stretch 1340 - 1250

Confirms the bond

between the aromatic

ring and the nitrogen

atom.[4]

Aromatic C-H
C-H Out-of-Plane

Bend
900 - 675

The pattern of these

bands can sometimes

give clues about the

substitution pattern of

the aromatic ring.
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Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy Analysis

Objective: To determine the number and connectivity of hydrogen and carbon atoms in the

molecule.

Methodology:

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆). DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons,

resulting in sharper signals.

Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.

Process the data and analyze the chemical shifts, integration (for ¹H), and splitting

patterns.

Expected ¹H NMR Signatures:

Aromatic Protons (6H): A series of complex multiplets are expected in the ~7.0-9.0 ppm

range. The proton ortho to the nitro group will be the most downfield (deshielded).

Amine Protons (2H): A broad singlet is expected. Its chemical shift is highly variable

(typically 5.0-7.0 ppm in DMSO-d₆) depending on concentration and temperature due to

hydrogen bonding and exchange.[4] Adding a drop of D₂O to the NMR tube will cause this

signal to disappear, confirming its identity as an exchangeable proton.[4]

Expected ¹³C NMR Signatures:

Aromatic Carbons (10C): Due to the lack of symmetry, 10 distinct signals are expected in

the aromatic region (~110-150 ppm).

The carbon atom bonded to the nitro group (C1) will be significantly deshielded, while the

carbon bonded to the amino group (C2) will be shielded relative to other substituted

carbons. Carbons attached to nitrogen typically appear in the 10-65 ppm region, but in an

aromatic system, this effect is superimposed on the aromatic shifts.[4]
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Protocol: Mass Spectrometry (MS) Analysis
Objective: To confirm the molecular weight and investigate the fragmentation pattern to

support the proposed structure.

Methodology:

Introduce a small amount of the sample into the mass spectrometer, typically via direct

infusion or after separation by Gas Chromatography (GC-MS).

Use a soft ionization technique like Electron Ionization (EI) to generate the mass

spectrum.

Analyze the spectrum for the molecular ion peak and major fragment ions.

Expected MS Data:

Molecular Ion (M⁺): A prominent peak at m/z = 188, corresponding to the molecular

formula C₁₀H₈N₂O₂. The even molecular weight is consistent with the Nitrogen Rule, which

states that a molecule with an even number of nitrogen atoms will have an even nominal

molecular weight.

Key Fragments: Common fragmentation pathways for aromatic nitro compounds include

the loss of NO₂ (m/z 46) to give a fragment at m/z 142, and the loss of NO (m/z 30) to give

a fragment at m/z 158.

Parent Ion
[C₁₀H₈N₂O₂]⁺

m/z = 188

Fragment
[C₁₀H₈N₂O]⁺

m/z = 158- NO

Fragment
[C₁₀H₈N]⁺
m/z = 142

- NO₂

Click to download full resolution via product page

Caption: A simplified proposed fragmentation pathway for 1-Nitronaphthalen-2-amine in MS.
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Synthesis and Reactivity
While numerous methods exist for synthesizing nitronaphthalene derivatives, a targeted

synthesis of 1-Nitronaphthalen-2-amine requires careful control of regioselectivity. The

following proposed pathway is based on established, reliable reactions in aromatic chemistry.

Proposed Synthetic Workflow
The direct nitration of 2-Naphthylamine is problematic as it can lead to oxidation and a mixture

of products. A more controlled approach involves protecting the amine, followed by nitration

and deprotection.

2-Naphthylamine
(Starting Material)

(CH₃CO)₂O
Pyridine

N-(naphthalen-2-yl)acetamide
(Protected Amine)

Step 1:
Protection HNO₃

H₂SO₄, 0°C
N-(1-nitronaphthalen-2-yl)acetamide

(Nitrated Intermediate)

Step 2:
Nitration Acidic or Basic

Hydrolysis (e.g., HCl, heat)
1-Nitronaphthalen-2-amine

(Final Product)

Step 3:
Deprotection

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 1-Nitronaphthalen-2-amine.

Chemical Reactivity
The molecule's reactivity is governed by its three components: the amino group, the nitro

group, and the aromatic ring.

Amino Group Reactions: Can be diazotized to form a diazonium salt, a versatile intermediate

for introducing other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type

reactions.

Nitro Group Reactions: The nitro group can be selectively reduced to an amino group,

yielding 1,2-diaminonaphthalene, a valuable ligand and precursor in coordination chemistry

and materials science.

Aromatic Ring Reactions: Further electrophilic substitution is challenging due to the

deactivating effect of the nitro group and the complex directing effects of the two

substituents.
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Safety and Handling
Compounds containing both nitro and amino functionalities, especially on an aromatic core,

must be handled with care due to potential toxicity and reactivity.[1]

Table 3: Hazard Summary and Handling Precautions
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Hazard Category Description
Recommended
Precautions

Health Hazards

May be harmful if swallowed,

inhaled, or absorbed through

the skin.[7][8] May cause skin,

eye, and respiratory tract

irritation.[7] Potential for long-

term health effects, including

possible carcinogenicity,

should be assumed based on

related compounds like

naphthylamines.[1][8]

Personal Protective Equipment

(PPE)

Wear chemical safety goggles,

nitrile gloves, and a lab coat.[7]

All handling of the solid or its

solutions should be performed

in a certified chemical fume

hood to avoid inhalation of

dust or vapors.[8]

Handling

Avoid generating dust. Use

explosion-proof equipment and

keep away from ignition

sources.[7][9] Wash hands

thoroughly after handling.[7]

Storage

Store in a tightly closed

container in a cool, dry, and

well-ventilated area.[7] Keep

away from incompatible

materials such as strong

oxidizing and reducing agents.

[7]

Disposal Dispose of contents and

container to an approved

waste disposal plant in
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accordance with local, state,

and federal regulations.[7]

Conclusion
1-Nitronaphthalen-2-amine is a structurally fascinating molecule whose properties are

dominated by the vicinal arrangement of a powerful electron-donating group and a powerful

electron-withdrawing group. This configuration results in a strong intramolecular hydrogen bond

that imparts conformational rigidity and defines its unique spectroscopic fingerprint. A thorough

understanding of its structure, as elucidated by IR, NMR, and MS, is crucial for its application

as a precursor in the synthesis of dyes, pharmaceuticals, and advanced materials. Due to its

potential hazards, strict adherence to safety protocols during its handling, storage, and disposal

is mandatory.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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